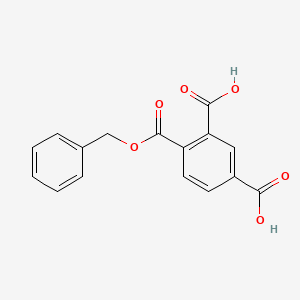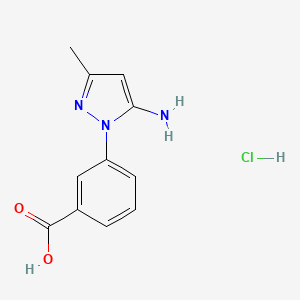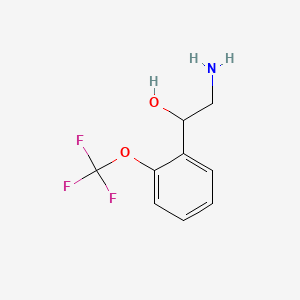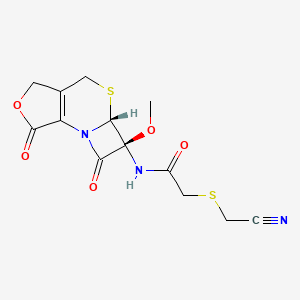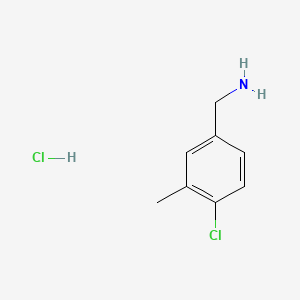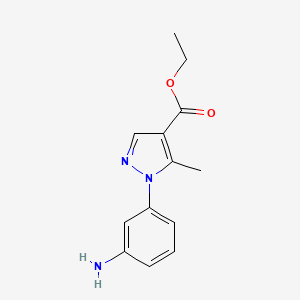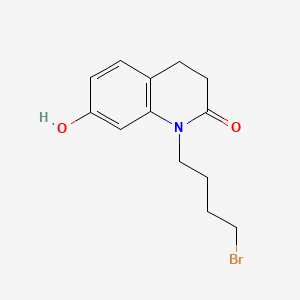![molecular formula C20H32O3 B570835 (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol CAS No. 115940-72-2](/img/structure/B570835.png)
(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is a hydroazulenoid diterpene isolated from the brown seaweed genus Dictyota, specifically from species collected in the Canary Islands . This compound is part of a group of diterpenes known for their diverse biological activities, including anti-proliferative, anti-microbial, antiviral, antioxidant, anti-inflammatory, and anti-hyperpigmentation properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol involves complex organic reactions typically starting from simpler diterpene precursors. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis involves multiple steps of cyclization, oxidation, and functional group modifications under controlled conditions.
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its extraction from natural sources being more feasible. The extraction process involves collecting the seaweed, followed by solvent extraction and chromatographic purification to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying diterpene synthesis and reactivity.
Biology: Investigated for its role in marine ecology and its interactions with other marine organisms.
Medicine: Explored for its anti-cancer, anti-viral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol involves its interaction with cellular pathways and molecular targets. It is believed to exert its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets are still under investigation, but it is known to interact with various enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
Dictyotriol C and E: Other hydroazulenoid diterpenes isolated from the same genus.
Pachydictyol A: Another diterpene with similar biological activities.
Dictyodial: Known for its anti-microbial properties.
Uniqueness: (3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is unique due to its specific structural features and the combination of biological activities it exhibits. While other diterpenes share some of its properties, this compound’s specific effects on anti-hyperpigmentation and its potential in cosmetic applications set it apart .
Propriétés
Numéro CAS |
115940-72-2 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.473 |
Nom IUPAC |
(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol |
InChI |
InChI=1S/C20H32O3/c1-11(2)17(21)9-7-12(3)16-10-18(22)14(5)15-8-6-13(4)19(15)20(16)23/h6,12,15-23H,1,5,7-10H2,2-4H3/t12-,15+,16+,17+,18+,19-,20-/m1/s1 |
Clé InChI |
BJMXLMHAHQUQQH-GQWZGNBESA-N |
SMILES |
CC1=CCC2C1C(C(CC(C2=C)O)C(C)CCC(C(=C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


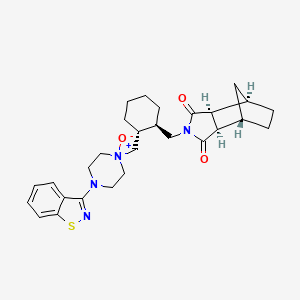
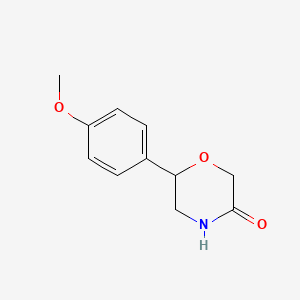
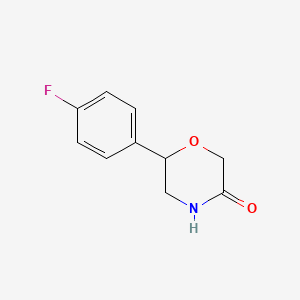
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570756.png)
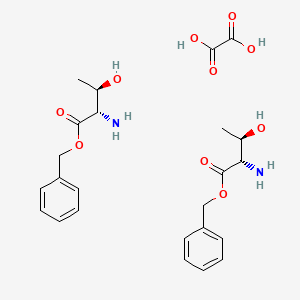
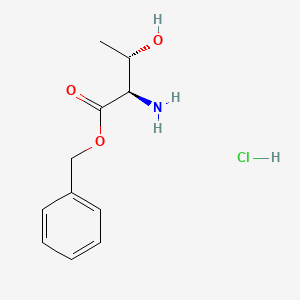
![(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B570761.png)
